

Technical Guide: Fmoc-L-Tryptophanol (CAS 153815-60-2)

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Compound of Interest

Compound Name: *Fmoc-L-Tryptophanol*

Cat. No.: B584676

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Introduction

Fmoc-L-tryptophanol, with the CAS number 153815-60-2, is a pivotal building block in the field of peptide chemistry and drug discovery. As a derivative of the amino acid L-tryptophan, it features a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group. This modification is crucial for its primary application in solid-phase peptide synthesis (SPPS), where it allows for the controlled and sequential addition of amino acid residues to a growing peptide chain. The presence of the tryptophan indole side chain also makes it a valuable component in the design of bioactive peptides and peptidomimetics with unique structural and functional properties. This guide provides an in-depth overview of the properties, synthesis, and applications of **Fmoc-L-tryptophanol**.

Physicochemical Properties

Fmoc-L-tryptophanol is a white to off-white solid. While specific experimental data for this compound is limited in publicly available literature, its properties can be largely inferred from its structure and data available for the closely related compound, Fmoc-L-tryptophan.

Property	Value	Reference
CAS Number	153815-60-2	N/A
Molecular Formula	C ₂₆ H ₂₄ N ₂ O ₃	[1]
Molecular Weight	412.5 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	Not available	N/A
Solubility	Soluble in organic solvents such as DMF and DMSO	[3]
Optical Rotation	Not available	N/A

Synthesis

A detailed experimental protocol for the synthesis of **Fmoc-L-tryptophanol** is not readily available in the public domain. However, a general and plausible synthetic route involves the reaction of L-tryptophanol with Fmoc-chloride (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-succinimide (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.

General Experimental Protocol for Synthesis

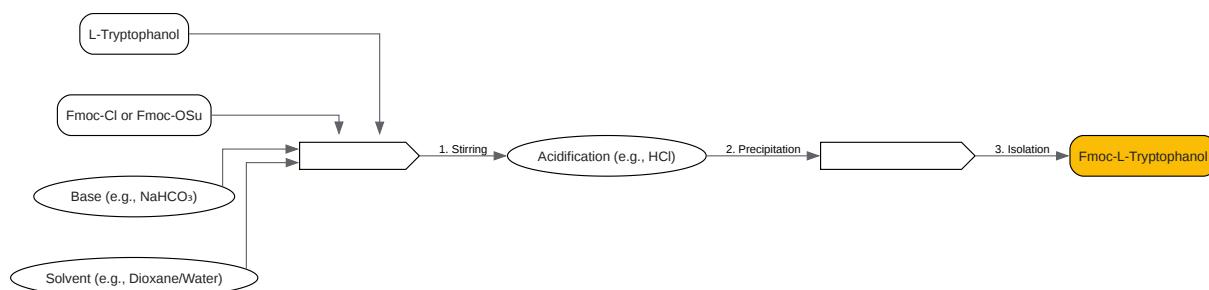
Materials:

- L-tryptophanol
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- A suitable base (e.g., sodium bicarbonate, triethylamine)
- An appropriate solvent system (e.g., dioxane/water, dichloromethane)

Procedure:

- Dissolve L-tryptophanol in an aqueous solution of the base.

- Cool the solution in an ice bath.
- Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane) to the cooled amino alcohol solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).



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Caption: Generalized synthesis workflow for **Fmoc-L-Tryptophanol**.

Analytical Characterization

Detailed analytical data for **Fmoc-L-tryptophanol** is not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with the closely related Fmoc-L-tryptophan.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the indole ring of tryptophan, the methine and methylene protons of the tryptophan backbone, and the protons of the hydroxymethyl group.
- ^{13}C NMR: The carbon NMR spectrum would display resonances for the carbonyl of the Fmoc group, the aromatic carbons of the fluorenyl and indole rings, and the aliphatic carbons of the tryptophan backbone.
- FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the urethane and indole groups, C=O stretching of the urethane carbonyl, and aromatic C-H stretching.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.

Applications in Peptide Synthesis

The primary and most significant application of **Fmoc-L-tryptophanol** is in Fmoc-based solid-phase peptide synthesis (SPPS).^[4] The Fmoc group serves as a temporary protecting group for the α -amino group, which can be selectively removed under mild basic conditions (typically with piperidine in DMF) without affecting other protecting groups on the peptide chain.

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, such as **Fmoc-L-tryptophanol**, into a growing peptide chain on a solid support.

Materials:

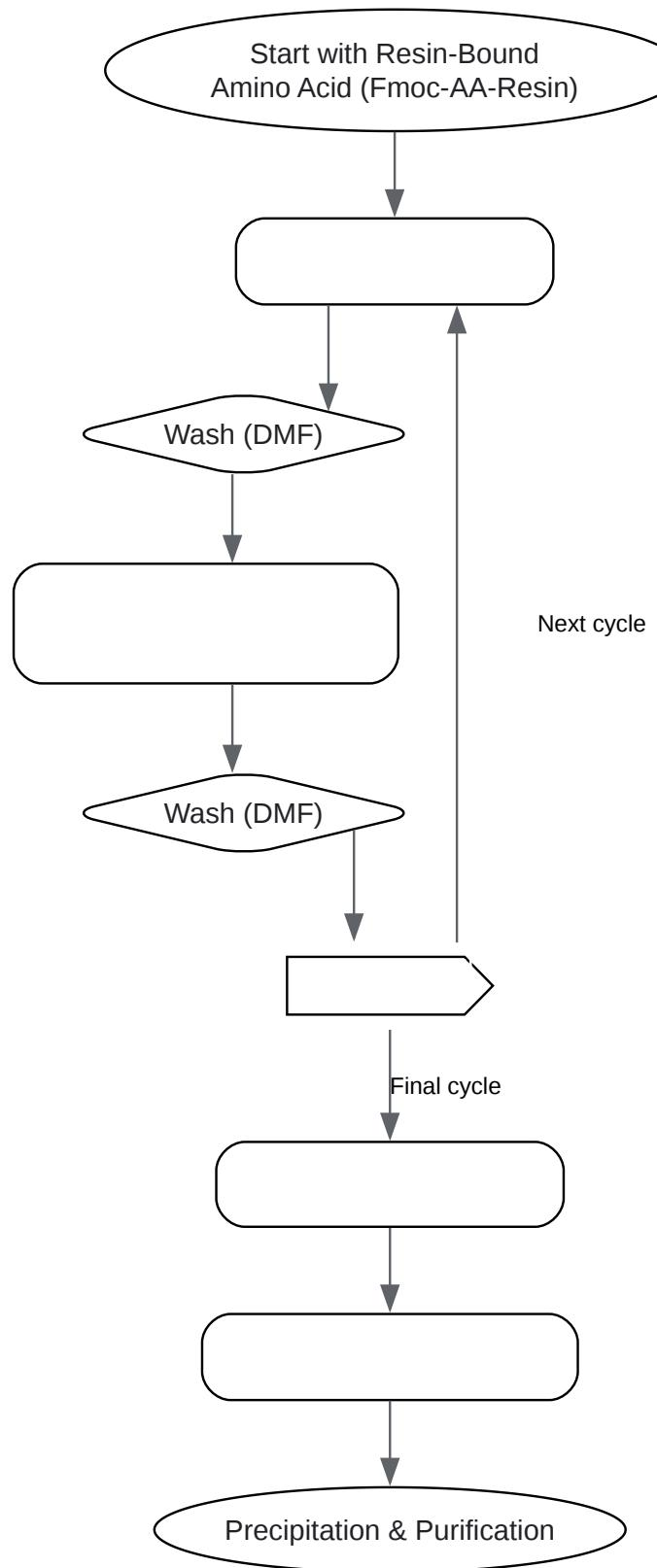
- Fmoc-protected amino acids (e.g., **Fmoc-L-tryptophanol**)

- Solid support resin (e.g., Wang resin, Rink amide resin)
- Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
- Base for coupling (e.g., DIPEA, NMM)
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Washing solvents: DMF, DCM, Methanol
- Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

- Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.
- Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed by treating with 20% piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
- Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., **Fmoc-L-tryptophanol**) is activated with a coupling reagent and a base and then added to the resin. The mixture is agitated until the coupling is complete.
- Washing: The resin is washed to remove unreacted reagents.
- Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: The Fmoc group of the last amino acid is removed.
- Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail.

- Peptide Precipitation and Purification: The crude peptide is precipitated in cold ether, collected, and purified, typically by reverse-phase HPLC.



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